7-(2-HYDROXYETHYL)-1,3-DIMETHYL-8-[(2Z)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
Isonicotinaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group -NHN=CH-.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-HYDROXYETHYL)-1,3-DIMETHYL-8-[(2Z)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves the condensation reaction between isonicotinaldehyde and the corresponding hydrazide. The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions . The reaction can be monitored using techniques such as UV-Visible spectroscopy, FTIR, and NMR spectroscopy to confirm the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Isonicotinaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Isonicotinaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its anticancer properties, showing cytotoxic effects against various cancer cell lines.
Mechanism of Action
The mechanism of action of 7-(2-HYDROXYETHYL)-1,3-DIMETHYL-8-[(2Z)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit the synthesis of essential biomolecules in bacteria, leading to cell death . For its anticancer activity, the compound may induce apoptosis in cancer cells by disrupting mitochondrial function and generating reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic hydrazide: A well-known antimicrobial agent used in the treatment of tuberculosis.
Nicotinaldehyde hydrazone: Similar structure but with different substituents, leading to variations in biological activity.
Uniqueness
Isonicotinaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is unique due to its specific structural features, which confer distinct biological activities. Its combination of a purine moiety with a hydrazone linkage makes it a versatile compound for various applications in medicinal chemistry .
Properties
Molecular Formula |
C15H17N7O3 |
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Molecular Weight |
343.34g/mol |
IUPAC Name |
7-(2-hydroxyethyl)-1,3-dimethyl-8-[(2Z)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C15H17N7O3/c1-20-12-11(13(24)21(2)15(20)25)22(7-8-23)14(18-12)19-17-9-10-3-5-16-6-4-10/h3-6,9,23H,7-8H2,1-2H3,(H,18,19)/b17-9- |
InChI Key |
YZUQOJJMBWZHGR-MFOYZWKCSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=NC=C3)CCO |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C\C3=CC=NC=C3)CCO |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=NC=C3)CCO |
Origin of Product |
United States |
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